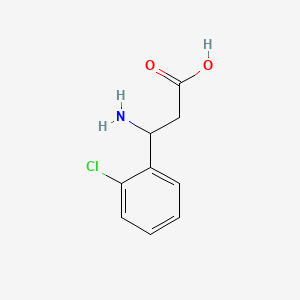

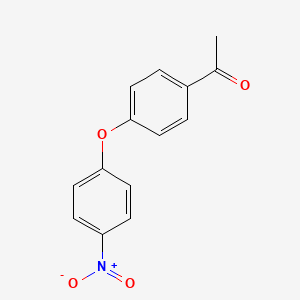

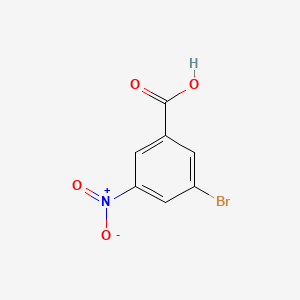

![molecular formula C12H8N2O B1267681 10H-Benzo[b][1,8]naphthyridin-5-one CAS No. 28907-30-4](/img/structure/B1267681.png)

10H-Benzo[b][1,8]naphthyridin-5-one

Overview

Description

10H-Benzo[b][1,8]naphthyridin-5-one is a heterocyclic compound with the molecular formula C12H8N2O. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused ring system that includes both benzene and naphthyridine rings, making it an interesting subject for chemical research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Benzo[b][1,8]naphthyridin-5-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles. One common method includes the use of a water-soluble iridium catalyst that efficiently catalyzes the synthesis of 1,8-naphthyridines in water under an air atmosphere. This method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10H-Benzo[b][1,8]naphthyridin-5-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

10H-Benzo[b][1,8]naphthyridin-5-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.

Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 10H-Benzo[b][1,8]naphthyridin-5-one involves its interaction with various molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used. For example, in antimicrobial applications, it might inhibit bacterial enzymes, while in anticancer research, it could interfere with cell division processes.

Comparison with Similar Compounds

Similar Compounds

1,8-Naphthyridine: Shares the naphthyridine core but lacks the fused benzene ring.

Quinoline: Similar fused ring system but with a nitrogen atom in a different position.

Isoquinoline: Another fused ring system with different nitrogen placement.

Uniqueness

10H-Benzo[b][1,8]naphthyridin-5-one is unique due to its specific ring fusion and nitrogen placement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name |

10H-benzo[b][1,8]naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-11-8-4-1-2-6-10(8)14-12-9(11)5-3-7-13-12/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFMSUZBESPPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330080 | |

| Record name | 10H-Benzo[b][1,8]naphthyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28907-30-4 | |

| Record name | NSC187568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Benzo[b][1,8]naphthyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthesis methods for 10H-Benzo[b][1,8]naphthyridin-5-one and its derivatives?

A1: 10H-Benzo[b][1,8]naphthyridin-5-ones are primarily synthesized through the cyclization of N-pyridylanthranilic acids. [] These acids can be prepared via Ullmann condensation of o-halobenzoic acids with substituted 2-aminopyridines in the presence of cupric oxide and anhydrous potassium carbonate. [] The cyclization step can be achieved using various reagents, including:

- Polyphosphoric acid (PPA): PPA is a commonly employed reagent for this cyclization. [, ]

- Concentrated Sulfuric acid (H2SO4): This strong acid can also facilitate the cyclization. []

- Phosphorus oxychloride (POCl3): POCl3 provides an alternative route for the cyclization reaction. []

Q2: What analytical techniques are typically used to characterize this compound and its derivatives?

A2: Characterization of these compounds relies on a combination of spectroscopic and chromatographic methods. Al-Hadedi et al. [] reported using the following techniques:

- Thin Layer Chromatography (TLC): TLC is employed to monitor reaction progress and assess the purity of synthesized compounds. []

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and structural features present in the molecules. []

- Nuclear Magnetic Resonance (NMR): Both proton (1H) and carbon (13C) NMR provide detailed information about the structure and connectivity of atoms within the molecules. []

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis helps determine the molecular weight and elucidate fragmentation patterns, offering insights into the compound's structure. []

Q3: Why are 10H-Benzo[b][1,8]naphthyridin-5-ones and related structures of interest in medicinal chemistry?

A3: Benzonaphthyridine derivatives, including 10H-Benzo[b][1,8]naphthyridin-5-ones, are of considerable interest in medicinal chemistry due to their potential biological activities. Their planar structure contributes to their ability to interact with biological targets. [] While the provided research primarily focuses on synthesis and characterization, previous studies highlight the following biological activities associated with benzonaphthyridine derivatives:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

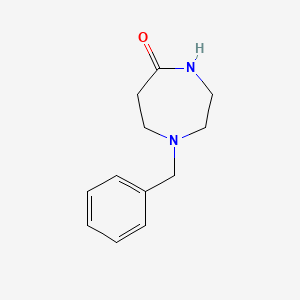

![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)